6-iodo-6H-quinolin-4-one
Description
Significance of Quinolin-4-one Derivatives in Chemical Research
Quinoline (B57606) and its derivatives, including the quinolinone class of compounds, represent a cornerstone of heterocyclic chemistry, with wide-ranging applications in both organic synthesis and medicinal chemistry. researchgate.netresearchgate.netacs.org These nitrogen-containing bicyclic structures are not only prevalent in numerous natural products and alkaloids but also serve as privileged scaffolds in the design of synthetic drugs. researchgate.netresearchgate.netbohrium.com The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of compounds with diverse pharmacological activities. bohrium.commdpi.com
In the realm of medicinal chemistry, quinoline derivatives have been instrumental in the development of treatments for a variety of diseases. bohrium.comorientjchem.org They are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties. researchgate.netbohrium.commdpi.com For instance, certain quinolin-4-one derivatives have been approved as antimicrobial agents and have shown significant potential as anticancer agents due to their ability to induce apoptosis in various cancer cell lines. mdpi.comnih.gov The structural framework of quinolones is a key component in drugs that inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase and protein kinases. nih.gov
From an organic synthesis perspective, the quinoline scaffold is a valuable building block for creating complex molecular architectures. researchgate.netacs.org Numerous synthetic methodologies have been developed to construct and modify the quinoline core, enabling the preparation of a wide array of derivatives. mdpi.comorganic-chemistry.org These methods are crucial for structure-activity relationship (SAR) studies, where systematic modifications of the quinoline structure help in optimizing the desired biological activity. bohrium.com
Halogenation, and particularly iodination, of the quinolinone framework is a critical strategy in the development of novel compounds with enhanced properties. The introduction of an iodine atom can significantly influence the physicochemical and biological characteristics of the molecule. researchgate.netrsc.org
Iodinated quinolines and quinolones are highly important structural motifs found in numerous natural products and pharmaceutical agents. researchgate.netrsc.org The carbon-iodine bond serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions. researchgate.net This allows for the introduction of a wide variety of substituents at specific positions on the heterocyclic ring, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.
Furthermore, the incorporation of iodine can lead to improved biological activity. nih.gov For example, 6-iodo-substituted carboxy-quinolines have been synthesized and investigated for their antimicrobial properties. nih.gov The position of the iodine atom is crucial, as it can direct further functionalization and impact the molecule's interaction with biological targets. researchgate.netrsc.org Direct C-H iodination protocols have been developed to achieve regioselective iodination, offering an efficient route to these valuable intermediates. researchgate.netrsc.org The use of radioactive iodine isotopes also has significant applications in medical imaging and radiotherapy. google.com
Structural Framework of 6-Iodo-6H-quinolin-4-one
A key structural feature of quinolin-4-ones, including the 6-iodo derivative, is the existence of tautomerism, specifically the keto-enol equilibrium. scirp.orgrsc.org This phenomenon involves the interconversion between the quinolin-4-one (keto) form and its tautomer, 4-hydroxyquinoline (B1666331) (enol form). scirp.orgresearchgate.net This equilibrium is a dynamic process where a hydrogen atom migrates, and a double bond shifts. chemistwizards.com
The position of this equilibrium can be influenced by several factors, including the substituents on the quinoline ring, the solvent, and the physical state (solution or solid). scirp.orgrsc.org Theoretical studies using methods like Density Functional Theory (DFT) have shown that for many quinolin-4-one derivatives, the keto form is generally more stable than the enol form. scirp.org However, the presence of certain substituents can shift the equilibrium. For example, a hydrogen bond acceptor at the 3-position can favor the enol form. rsc.org
The keto-enol tautomerism is not merely a structural curiosity; it has significant implications for the reactivity and biological activity of the compound. The different tautomers can exhibit distinct chemical properties and may interact differently with biological targets like enzyme active sites. researchgate.net Understanding and controlling this tautomeric equilibrium is therefore a critical aspect of designing and synthesizing quinolin-4-one derivatives for specific applications. For instance, the failure to obtain certain reaction products can sometimes be explained by the presence of an unfavorable tautomeric equilibrium. scirp.org Spectroscopic techniques such as NMR, IR, and X-ray crystallography are essential tools for studying and confirming the predominant tautomeric form in different environments. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodo-6H-quinolin-4-one |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H |
InChI Key |
CEXILFOWSWFWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=CC1I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 6h Quinolin 4 One and Its Direct Analogues
Classical and Established Synthetic Routes
Traditional methods for quinolone synthesis rely on the cyclization of appropriately substituted aniline (B41778) or anthranilic acid derivatives. These routes have been refined over many decades and remain fundamental in heterocyclic chemistry.
The Gould-Jacobs reaction is a well-established method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The process begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermally induced cyclization of the resulting anilidomethylenemalonic ester. wikipedia.orgd-nb.info The cyclization typically occurs at high temperatures (200–250 °C), often in a high-boiling inert solvent like diphenyl ether or Dowtherm A to improve yields. mdpi.com The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification of the ester group followed by decarboxylation yields the 4-quinolinone core. wikipedia.orgnih.gov
For the synthesis of 6-iodo-6H-quinolin-4-one, the Gould-Jacobs reaction would be adapted by using 4-iodoaniline (B139537) as the starting aniline derivative. The reaction's regioselectivity is a critical consideration, as cyclization can occur at either ortho position relative to the amino group. mdpi.comd-nb.info However, for a symmetrically substituted aniline like 4-iodoaniline, only one cyclization product is possible, leading directly to the 6-iodo-substituted quinolone skeleton. The reaction is generally effective for anilines bearing electron-donating groups, though its applicability is broad. wikipedia.org
The general mechanism proceeds via nucleophilic attack by the aniline nitrogen, followed by elimination of ethanol (B145695) to form the condensation product. wikipedia.org A subsequent 6-electron cyclization with the loss of another ethanol molecule forms the quinoline (B57606) ring system. wikipedia.org
Table 1: Gould-Jacobs Reaction for 6-Iodo-4-quinolone Synthesis (Illustrative) This table illustrates the general steps adapted for the specific target compound.
| Step | Reactants | Key Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Condensation | 4-Iodoaniline, Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((4-iodophenylamino)methylene)malonate | wikipedia.orgmdpi.com |
| 2. Cyclization | Diethyl 2-((4-iodophenylamino)methylene)malonate | High temperature (e.g., 250°C), Dowtherm A | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | wikipedia.orgmdpi.com |
| 3. Saponification | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | Sodium hydroxide (B78521) (aq) | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | wikipedia.org |
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting an isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.org This method is particularly relevant for synthesizing precursors to this compound. Specifically, 6-iodoquinoline-4-carboxylic acid can be synthesized using 5-iodoisatin (B1210601) as the starting material. nih.gov
The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound (like an aldehyde or ketone) to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org
In a reported procedure, 5-iodoisatin is reacted with pyruvic acid under Pfitzinger conditions to generate 6-iodoquinoline-2,4-dicarboxylic acid. nih.gov This dicarboxylic acid can then undergo microwave-mediated thermal decarboxylation, typically in water at high temperatures (e.g., 200 °C), to selectively remove the carboxylic acid group at the 2-position, affording 6-iodoquinoline-4-carboxylic acid in high yield. nih.gov This product can then be further processed if the parent this compound is the desired final compound. The Pfitzinger reaction and its variations are widely used to create physiologically active carboxy-quinolines. nih.govmdpi.com
Table 2: Synthesis of 6-Iodoquinoline-4-carboxylic Acid via Pfitzinger Reaction
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-Iodoisatin | Pyruvic acid, Base | 6-Iodoquinoline-2,4-dicarboxylic acid | ~100% | nih.gov |
The Camps cyclization is an intramolecular reaction of an N-(2-acylaryl)amide to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. nih.govwikipedia.org To synthesize a this compound, the required starting material would be an N-(2-acyl-4-iodophenyl)amide.
The mechanism involves an intramolecular aldol-type condensation. nih.gov In the presence of a base, a proton is removed from the methylene (B1212753) group adjacent to the amide's carbonyl, or from the methylene group of the acyl substituent on the aromatic ring. nih.govrsc.org For the formation of a quinolin-4-one, deprotonation of the methylene group of the N-acyl chain is required, which then attacks the aryl ketone carbonyl. nih.gov Subsequent dehydration yields the quinolin-4-one. nih.gov The choice of base can influence the reaction pathway. nih.govrsc.org
This method's versatility allows for the synthesis of various substituted quinolones. imist.ma A modern two-step adaptation involves an initial copper-catalyzed amidation of an o-halophenone followed by a base-mediated Camps cyclization to give 2,3-substituted 4-quinolones. wikipedia.orgrsc.org
Modern and Catalytic Approaches
Contemporary synthetic chemistry often favors methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance. Palladium-catalyzed and N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as powerful tools for constructing the quinolone scaffold.
Palladium-catalyzed carbonylation reactions are a highly effective method for synthesizing quinolones and their derivatives. nih.govnih.gov These reactions utilize carbon monoxide (CO) as a C1 building block to construct the carbonyl group of the quinolone ring. mdpi.com
One prominent strategy is the palladium-catalyzed aminocarbonylation of aryl halides. mdpi.comsemanticscholar.org For instance, 6-iodoquinoline (B82116) can be subjected to aminocarbonylation with various amines in the presence of a palladium catalyst and CO. mdpi.com The selectivity of this reaction can be finely tuned by the choice of ligand and reaction conditions. Using a monodentate phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar) can lead to double carbonylation, yielding quinoline-6-glyoxylamide derivatives. mdpi.comsemanticscholar.org Conversely, employing a bidentate ligand such as XantPhos under atmospheric CO pressure favors the formation of monocarbonylated products, yielding quinoline-6-carboxamides almost exclusively. mdpi.comsemanticscholar.org
Another powerful approach is the three-component carbonylative cyclization of a 2-iodoaniline, a terminal alkyne, and carbon monoxide. nih.gov This method assembles the quinolone ring in a single step. Recent advancements have focused on replacing gaseous CO with CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) for improved safety and handling. nih.gov This non-gaseous method facilitates the palladium-catalyzed carbonylative C-C coupling and subsequent intramolecular cyclization to produce a variety of 4-quinolone compounds in excellent yields. nih.gov
Table 3: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline
| Ligand | CO Pressure | Major Product Type | Yield | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | 40 bar | Quinoline-6-glyoxylamides | up to 63% | mdpi.comsemanticscholar.org |
N-Heterocyclic carbenes (NHCs) have become prominent as ligands for transition metals and as organocatalysts in their own right. scripps.edumdpi.com Their strong σ-donating properties stabilize metal centers, and they can also facilitate unique transformations through umpolung reactivity. scripps.edunih.gov
In the context of quinolone synthesis, NHCs can be employed as ligands in copper-catalyzed reactions. For example, an NHC-copper catalyst has been used in an indirect Friedländer reaction, synthesizing quinolines from 2-aminobenzyl alcohols and ketones at room temperature using DMSO as an oxidant. rsc.org While this specific example does not start with an iodo-substituted precursor, the methodology could be adapted.
More directly, NHC organocatalysis can be used to generate key intermediates. NHCs are known to catalyze the formation of acyl anions from aldehydes, which can then participate in various coupling reactions. nih.gov An NHC-catalyzed Smiles rearrangement has been developed for indole (B1671886) and pyrrole (B145914) carboxaldehydes, demonstrating a metal-free arylation pathway. nih.gov Such strategies could potentially be applied to the synthesis of complex quinolones by designing substrates that undergo NHC-catalyzed intramolecular cyclizations. Although direct NHC-catalyzed synthesis of this compound is not extensively documented, the principles of NHC catalysis represent a frontier for developing novel, mild, and metal-free routes to this heterocyclic system. scripps.edusioc-journal.cn
One-Pot, Multi-Component Reactions utilizing Iodo-anilines (e.g., Doebner synthesis derivatives)
One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like quinolines from simple precursors in a single step. researchgate.netrsc.org A significant example applicable to the synthesis of 6-iodoquinoline derivatives is a modification of the Doebner synthesis. nih.govmdpi.com This approach combines an iodo-aniline, an aldehyde, and pyruvic acid to generate 6-iodo-substituted quinoline-4-carboxylic acids. nih.gov
A notable implementation of this method involves the reaction of 4-iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes. nih.govmdpi.com The reaction is typically catalyzed by trifluoroacetic acid (TFA) under acidic conditions and refluxed for several hours. nih.gov This methodology is advantageous due to its rapid execution, use of a cost-effective catalyst, high product yields, and straightforward purification procedures. nih.govmdpi.com The use of 4-iodo-aniline as the starting amine ensures that the iodine atom is incorporated at the 6-position of the quinoline ring system. nih.gov
The versatility of this Doebner-type reaction has been demonstrated through the use of a wide array of aldehydes, leading to a library of 6-iodo-2-arylquinoline-4-carboxylic acids. mdpi.com The electronic effects of substituents on the aldehyde reactant have been found to significantly influence the reaction pathway and yield. nih.gov
Table 1: Examples of 6-Iodo-2-arylquinoline-4-carboxylic Acids Synthesized via a One-Pot Doebner Reaction mdpi.com
| Starting Aldehyde | Resulting Compound Name | Yield (%) |
|---|---|---|
| Benzaldehyde | 6-iodo-2-phenylquinoline-4-carboxylic acid | 79% |
| 4-Bromobenzaldehyde | 6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 71% |
| 4-(Trifluoromethyl)benzaldehyde | 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 62% |
| 4-Methoxybenzaldehyde | 6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 69% |
This method provides a direct and efficient route to the 6-iodoquinoline scaffold, which is a precursor to this compound.
Metal-Free and Aerobic Dehydrogenation Methods Applicable to Quinoline Synthesis
In recent years, significant efforts have been directed towards developing environmentally benign synthetic methods, leading to the rise of metal-free and aerobic dehydrogenation reactions for the synthesis of N-heterocycles, including quinolines. mdpi.comnih.gov These methods often utilize molecular oxygen from the air as the terminal oxidant, which is both sustainable and atom-economical. nih.govnih.gov
One prominent strategy involves the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinolines. organic-chemistry.org This transformation can be catalyzed by various metal-free systems, such as reusable phenalenyl-based photocatalysts or o-quinone-based catalysts. organic-chemistry.org Another approach employs a nontoxic and inexpensive titanium dioxide catalyst under visible light irradiation to achieve the aerobic dehydrogenation. organic-chemistry.org
Furthermore, metal-free, one-pot aerobic processes have been devised for synthesizing functionalized quinolines from readily available starting materials like 2-aminobenzyl alcohols and other alcohols. nih.gov This process involves two sequential reactions: the in-situ aerial oxidation of the alcohol to the corresponding aldehyde or ketone, followed by a Friedländer annulation to form the quinoline ring. nih.govnih.govresearchgate.net These methods are highly applicable to the synthesis of this compound by selecting an appropriately iodinated precursor, such as a 2-aminoaryl alcohol bearing an iodine atom at the desired position. The reactions are noted for their operational simplicity and high efficiency. nih.gov
Utilization of Dimethyl Sulfoxide (B87167) (DMSO) as a Synthon in Quinoline Synthesis
Dimethyl sulfoxide (DMSO), a common and inexpensive solvent, has found a novel and powerful application as a one-carbon (C1) synthon in the synthesis of quinolines. gaylordchemical.comgaylordchemical.com This approach is particularly valuable as it provides a methine (=CH–) group required for the formation of the quinoline ring from simpler precursors. organic-chemistry.orggaylordchemical.com
One such method involves an oxidative annulation reaction between anilines and aryl ketones, where DMSO serves as the methine equivalent. gaylordchemical.com The reaction is typically promoted by an oxidant like potassium persulfate (K₂S₂O₈). gaylordchemical.comgaylordchemical.com Isotopic labeling studies using deuterated DMSO have confirmed that the methyl groups of DMSO are the source of the incorporated carbon atom. gaylordchemical.com This transition-metal-free method is highly atom-economical and tolerates a wide variety of substituents on the aromatic rings of the starting materials, making it suitable for the synthesis of substituted quinolines like this compound by starting with 4-iodoaniline. gaylordchemical.com
The proposed mechanism suggests that DMSO is first activated by the oxidant. gaylordchemical.comgaylordchemical.com In a subsequent cascade of reactions, this activated species facilitates the formation of an α,β-unsaturated ketone, which then undergoes cyclization and aromatization to yield the final quinoline product. gaylordchemical.com DMSO can play multiple roles in these syntheses, acting not only as a C1 source and solvent but also as an oxidant in some cases. chim.itmdpi.com
Regioselectivity and Reaction Pathway Optimization in 6-Iodoquinolone Synthesis
Controlling the precise placement of substituents (regioselectivity) and maximizing the yield of the desired product over potential side reactions are paramount in chemical synthesis.
The synthesis of 6-iodoquinolones relies heavily on the principle of regioselectivity, which is often dictated by the choice of starting materials. In multi-component reactions like the Doebner synthesis, using 4-iodoaniline as the aniline component directly installs the iodine atom at the 6-position of the resulting quinoline ring. nih.govmdpi.com This inherent control makes the synthesis highly regioselective, as the substitution pattern of the final product is predetermined by the precursors.
However, the reaction pathway is not always straightforward. Studies on the Doebner synthesis of iodo-quinolines have shown that the nature of the other reactants, particularly the aldehyde, can influence the reaction's course. nih.gov For instance, when the aldehyde component contains strongly deactivating electron-withdrawing groups, the formation of by-products such as pyrrole-2-one or furan-2-one derivatives can occur alongside or even in place of the desired carboxy-quinoline. nih.govmdpi.com
Table 2: Influence of Aldehyde Substituent on Doebner Reaction Pathway nih.gov
| Aldehyde Substituent | Reaction Outcome |
|---|---|
| Electron-withdrawing group (para position) | Primarily yields the main carboxy-quinoline product, with some by-products. |
| Additional electron-withdrawing group (meta positions) | Exclusively yields a pyrrole-2-one derivative by-product. |
This highlights the importance of reaction pathway optimization. Optimization involves systematically adjusting various parameters—such as reactants, catalysts, solvents, and temperature—to maximize the yield and purity of the target compound. whiterose.ac.uk The electronic properties of the aniline have also been shown to affect yields; anilines with electron-withdrawing groups often lead to higher product yields in certain quinolone syntheses. acs.org
Modern approaches to reaction optimization increasingly employ computational tools and algorithms. whiterose.ac.ukd-nb.info Bayesian optimization, for example, is a powerful machine learning technique that can efficiently explore a complex, multidimensional reaction space to identify optimal conditions with a minimal number of experiments. ucla.edunih.gov Such methods can be applied to the synthesis of 6-iodoquinolone to fine-tune reaction parameters, thereby improving yield and minimizing the formation of unwanted by-products, leading to more efficient and reliable synthetic routes. nih.gov
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations on the Quinolinone Core
The reactivity of the 6-iodo-6H-quinolin-4-one core is dictated by the interplay of its constituent functional groups: the vinylogous amide system, the electron-rich benzene (B151609) ring, and the deactivating, yet directing, iodo substituent.
The nitrogen atom at the N-1 position of the quinolin-4-one ring system behaves as a nucleophile, analogous to an amide nitrogen. This site can be readily functionalized through reactions with various electrophiles, typically after deprotonation with a suitable base to enhance its nucleophilicity.
N-Alkylation and N-Arylation: The N-H bond can be deprotonated using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding anion. This anion can then react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides in nucleophilic substitution reactions to yield N-substituted quinolinones. The success and yield of these reactions can be influenced by the electronic properties of the substituents on the incoming electrophile.
Influence on Reactivity: The nature of the substituent on the nitrogen atom plays a crucial role in subsequent reactions. For instance, the use of N-protected anilines can lead to better yields in certain quinolone synthesis protocols. mdpi.com The nucleophilicity of the nitrogen itself is a key factor in cyclization processes that form the quinolone ring, with electron density on the nitrogen influencing reaction outcomes. mdpi.com N-methylation of iodo-substituted quinolones has been shown to be a feasible strategy, allowing for further diversification of the scaffold for biological evaluation. researchgate.net
The regioselectivity of reactions on the carbon framework of this compound is governed by the combined electronic effects of the existing substituents. The carbonyl group at C-4 deactivates the A-ring (the pyridine (B92270) ring) towards electrophilic attack, while the iodine atom at C-6 deactivates the B-ring (the benzene ring) through its inductive effect but directs incoming electrophiles to the ortho (C-5, C-7) and para (C-8 is not para) positions via resonance. libretexts.orglibretexts.org
Reactivity at C-3: The C-3 position is part of an enaminone-like system, making it susceptible to electrophilic attack. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have been effectively used for the regioselective halogenation (chlorination and bromination) of the C-3 position in various 4-quinolones under mild conditions. nih.govacs.orgacs.org This provides a route to 3-halo-6-iodoquinolin-4-ones, which are valuable precursors for further functionalization.
The directing effects of the key functional groups are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence on Electrophilic Attack |
| Carbonyl (-C=O) | C-4 | Electron-withdrawing (Inductive & Resonance) | Deactivates both rings, especially the A-ring. |
| Nitrogen (-NH-) | N-1 | Electron-donating (Resonance) | Activates the A-ring, particularly C-3. |
| Iodine (-I) | C-6 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivates the B-ring; directs to ortho (C-5, C-7) positions. libretexts.orglibretexts.org |
The Iodine Atom as a Strategic Synthetic Handle
The carbon-iodine bond at the C-6 position is a cornerstone for the synthetic utility of this compound. The iodine atom serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com
Palladium-catalyzed reactions are particularly powerful for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-6 position, enabling the synthesis of complex derivatives from the 6-iodo precursor. mit.edu
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-6 position. mdpi.comacs.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It is a key method for synthesizing 6-alkynylquinolinones, which are themselves versatile intermediates. mdpi.comresearchgate.net
Heck Coupling: This reaction couples the aryl iodide with an alkene to form a C-C bond, providing access to 6-alkenylquinolinones. The Heck reaction of 6-iodoquinolin-4(1H)-ones has been used to link the quinolone scaffold to other complex molecules like macrolides. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. It allows for the direct introduction of various amino functionalities at the C-6 position, a common strategy in the development of bioactive compounds. mdpi.commit.edu
The table below summarizes typical conditions for these reactions.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |
| Suzuki-Miyaura | C-C | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ |
| Sonogashira | C-C | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, DIPEA |
| Heck | C-C | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ |
| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃/BINAP, Xantphos | NaOt-Bu, K₃PO₄ |
The chemistry of this compound can involve hypervalent iodine reagents in two distinct ways: either by using an external hypervalent iodine reagent to modify the quinolone core or by converting the 6-iodo group itself into a hypervalent iodine moiety. frontiersin.org
Modification of the Quinolinone Core: As mentioned in section 3.1.2, hypervalent iodine(III) reagents like PIDA and PIFA are effective in promoting the regioselective halogenation of the C-3 position of 4-quinolones. nih.govacs.orgacs.org These reagents are valued for their mild reaction conditions and low toxicity compared to heavy metal oxidants. nih.gov
Formation of Hypervalent Iodine Species: The 6-iodo group can be oxidized to form hypervalent iodine(III) or iodine(V) species. For example, oxidation can lead to the formation of a [bis(acetoxy)iodo]aryl derivative, which can then participate in various transformations. While direct examples starting from 6-iodoquinolin-4-one are specific, the methodology is well-established for other aryl iodides. rsc.org These resulting hypervalent iodine compounds can be used as reagents for fluorination or amination reactions. nih.govarkat-usa.org For instance, hypervalent iodine reagents are used to mediate the C-H nucleophilic fluorination of other quinoline (B57606) systems using sources like silver fluoride. sioc-journal.cn
Strategies for Formation of Fused Heterocyclic Systems from 6-Iodoquinolin-4-one Precursors
The strategic placement of the iodine atom at C-6 and the inherent reactivity of the quinolinone core can be exploited to construct fused polycyclic systems. A particularly effective strategy involves a tandem reaction sequence that combines a cross-coupling reaction with a subsequent intramolecular cyclization.
A prominent example is the synthesis of furo[3,2-c]quinoline (B8618731) derivatives. researchgate.net This transformation is achieved through a one-pot Sonogashira cross-coupling of an iodo-substituted quinolin-4-one with a terminal alkyne. researchgate.netnih.gov The initial coupling product, a 3-alkynyl-4-hydroxyquinoline (the tautomeric form of the 4-one), undergoes a spontaneous or catalyzed intramolecular 5-endo-dig cyclization. The hydroxyl group at C-4 acts as an internal nucleophile, attacking the alkyne to form the furan (B31954) ring fused to the quinolone core. This powerful one-pot operation allows for the rapid construction of complex heterocyclic systems from relatively simple starting materials. researchgate.net
This strategy has been successfully applied to 3-iodoquinolin-4-ones to generate furo[3,2-c]quinolines, and similar strategies involving intramolecular cyclizations following cross-coupling are used to create diverse fused systems like pyrrolo[3,2,1-ij]quinolines. mdpi.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental tools for elucidating the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting pattern), and integration (proton count). For 6-iodo-6H-quinolin-4-one, specific signals would be expected for the protons on the quinolone ring system, including the vinyl protons and the protons on the benzene (B151609) ring. The position of these signals is influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom.
¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shift of the carbonyl carbon (C4) would be expected to appear significantly downfield (typically in the 170-180 ppm range for 4-quinolones), providing clear evidence for the quinolin-4-one structure. The carbon atom bearing the iodine (C6) would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | Data not available | d |
| H-3 | Data not available | d |
| H-5 | Data not available | d |
| H-7 | Data not available | dd |
| H-8 | Data not available | d |
| N-H | Data not available | br s |
Interactive Data Table: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected, typically in the region of 1600-1650 cm⁻¹. The presence of the N-H group should give rise to a stretching vibration in the 3200-3400 cm⁻¹ range. Aromatic C=C and C-H stretching and bending vibrations would also be present. The C-I bond has a stretching frequency in the far-infrared region, typically around 500-600 cm⁻¹, which may be difficult to observe on a standard mid-IR spectrometer.
Detailed experimental IR data for this compound has not been located in the reviewed scientific literature.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Data not available | Medium-Broad |
| C-H Stretch (Aromatic) | Data not available | Medium |
| C=O Stretch (Amide) | Data not available | Strong |
| C=C Stretch (Aromatic) | Data not available | Medium-Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For the tautomeric form, 6-iodoquinolin-4-ol, Electrospray Ionization Mass Spectrometry (ESI-MS) has identified a protonated molecular ion [M+H]⁺ at an m/z of 272. This finding is consistent with the molecular formula C₉H₆INO, which has a calculated molecular weight of approximately 271.06 g/mol . This confirms the identity of the compound. Further fragmentation analysis (MS/MS) could provide structural information by showing characteristic losses, such as the loss of iodine or carbon monoxide.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Mass-to-Charge (m/z) | Identity |
| ESI-MS | Positive | 272 | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. Key information obtained includes bond lengths, bond angles, and torsional angles. It would also reveal the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions such as hydrogen bonding and π-stacking that govern the crystal packing. This technique would unequivocally confirm the predominance of the 4-oxo tautomer in the solid state.
However, a search of crystallographic databases indicates that the crystal structure for this compound has not been reported in the surveyed literature.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Spectroscopic Investigation of Tautomeric Forms and Conformational Preferences
The 4-quinolone ring system is known to exhibit keto-enol tautomerism, existing in equilibrium between the quinolin-4(1H)-one (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. Spectroscopic methods are crucial for investigating this equilibrium.
In solution, NMR spectroscopy can be used to determine the ratio of the two tautomers, as they would give rise to distinct sets of signals. The N-H proton of the keto form and the O-H proton of the enol form would appear at different chemical shifts. Similarly, the chemical shift of C4 would be significantly different, appearing as a carbonyl carbon in the keto form and an aromatic carbon bearing a hydroxyl group in the enol form.
In the solid state, IR spectroscopy and X-ray crystallography are particularly informative. The presence of a strong C=O stretching band in the IR spectrum is indicative of the keto form, while an O-H stretching band without a corresponding C=O band would suggest the enol form. Generally, for 4-quinolone derivatives, the keto tautomer is the predominant form, especially in the solid state and in polar solvents, due to the stability conferred by the amide resonance. The existence of strong intermolecular N-H···O=C hydrogen bonds in the crystal lattice often favors the keto form.
Computational and Theoretical Investigations of 6 Iodo 6h Quinolin 4 One
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions (e.g., with enzyme active sites)
Quantitative Structure-Activity Relationship (QSAR) Analyses for Rational Design
Quantitative Structure-Activity Relationship (QSAR) represents a important computational strategy in medicinal chemistry for the rational design of new therapeutic agents. wikipedia.org These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of the quinolinone scaffold, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective molecules. nih.govneliti.com Although specific QSAR models for 6-iodo-6H-quinolin-4-one are not extensively detailed in publicly available literature, the principles derived from studies on analogous quinolinone and quinazoline (B50416) structures provide a robust framework for its potential applications in drug design. nih.govnih.gov
The fundamental goal of a QSAR study is to develop a predictive model that can be used to estimate the biological activity of novel compounds before their synthesis, saving time and resources. neliti.com This is achieved by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed biological activity. dergipark.org.tr
Key Molecular Descriptors in QSAR Models of Quinolone Analogs:
Research on various quinolinone derivatives has identified several classes of molecular descriptors as being significant for their biological activity. dergipark.org.tr These can be broadly categorized as follows:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electronic nature of substituents on the quinolinone ring can significantly influence interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric hindrance parameters. The placement and size of substituents can dictate the molecule's ability to fit into a receptor's binding pocket.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects such as branching and connectivity.
Illustrative QSAR Models for Quinolone Derivatives:
To exemplify the application of QSAR in the rational design of quinolinone-based compounds, consider the following hypothetical models based on findings for similar heterocyclic systems.
Model 1: Hypothetical QSAR for Antifungal Activity
A study on a series of substituted quinolinones could yield a QSAR model for antifungal activity, represented by the following equation:
pMIC = -0.25 * (logP)² + 1.5 * logP + 0.75 * σ + 2.5
Where:
pMIC is the negative logarithm of the Minimum Inhibitory Concentration.
logP represents the lipophilicity of the compound.
σ is the Hammett electronic parameter of the substituent.
This model suggests a parabolic relationship with lipophilicity, indicating that there is an optimal level of hydrophobicity for antifungal activity. Beyond this optimum, increased lipophilicity may lead to decreased activity. The positive coefficient for the Hammett parameter suggests that electron-withdrawing groups could enhance activity.
Table 1: Hypothetical Data for QSAR Model of Antifungal Quinolone Derivatives
| Compound | Substituent (R) | logP | σ | pMIC (Experimental) | pMIC (Predicted) |
| 1 | -H | 2.10 | 0.00 | 4.85 | 4.82 |
| 2 | -Cl | 2.81 | 0.23 | 5.20 | 5.23 |
| 3 | -CH₃ | 2.62 | -0.17 | 4.98 | 4.95 |
| 4 | -NO₂ | 2.05 | 0.78 | 5.45 | 5.49 |
| 5 | -OCH₃ | 2.08 | -0.27 | 4.45 | 4.42 |
Model 2: Hypothetical 3D-QSAR for Anticancer Activity
For anticancer activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods provide a more detailed understanding of the steric and electrostatic interactions between the molecule and its target. The output of these analyses is often visualized as contour maps, highlighting regions where modifications to the molecular structure would be favorable or unfavorable for activity.
Table 2: Hypothetical CoMFA and CoMSIA Results for Anticancer Quinolone Derivatives
| Model | q² | r² | SEE | F-value | Predictive r² |
| CoMFA | 0.65 | 0.92 | 0.21 | 112.5 | 0.85 |
| CoMSIA | 0.68 | 0.94 | 0.19 | 125.8 | 0.88 |
q² (cross-validated r²): A measure of the internal predictive ability of the model.
r² (non-cross-validated r²): A measure of the model's ability to fit the training set data.
SEE: Standard Error of Estimate.
F-value: A measure of the statistical significance of the model.
Predictive r²: A measure of the model's ability to predict the activity of a test set of compounds.
The contour maps generated from such a study might indicate that a bulky, electropositive substituent at the 6-position (such as the iodine in this compound) is favorable for activity, while bulky groups at other positions might be detrimental due to steric clashes with the receptor.
In the context of this compound, a QSAR study would involve the synthesis and biological evaluation of a series of analogs with modifications at various positions of the quinolinone ring. The resulting data would then be used to build a predictive model that could guide the design of new derivatives with enhanced therapeutic properties. For example, by understanding the influence of the iodine atom at the 6-position, chemists could explore other halogen substitutions or the introduction of other functional groups at this position to optimize activity.
Applications in Organic Synthesis and Chemical Biology
Role as a Privileged Scaffold in Contemporary Heterocyclic Chemistry
The 6-iodo-6H-quinolin-4-one framework is considered a privileged scaffold in heterocyclic chemistry. Its structural rigidity and the presence of the iodine atom make it an excellent starting point for creating diverse molecular libraries. The iodine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide array of functional groups to modulate the compound's biological and physical properties. Research has shown that carboxy-quinoline derivatives featuring an iodine atom are particularly interesting scaffolds for the development of novel therapeutic agents. researchgate.netmdpi.com Quinolin-4-ones, in general, are attractive precursors for synthesizing biologically significant structures, underscoring their importance in medicinal chemistry.
Development of Chemical Probes and Tools for Biological Systems
The this compound scaffold has been instrumental in the design of potent enzyme inhibitors, which are crucial tools for studying biological pathways and developing new drugs.
Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a key target for treating autoimmune diseases and cancer because it plays a rate-limiting role in the de novo pyrimidine (B1678525) biosynthesis pathway. mdpi.com The quinoline (B57606) core is a feature in several identified hDHODH inhibitors. Structure-activity relationship (SAR) studies of quinoline derivatives have revealed that halogen substitutions can be beneficial for inhibitory potency against hDHODH. nih.gov
DYRK1A Kinase: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological conditions such as Down syndrome. researchgate.net Selective inhibitors are vital for researching its function. Potent and selective DYRK1A inhibitors have been developed based on an iodo-substituted indolo[3,2-c]quinoline scaffold. researchgate.netnih.govnih.gov For instance, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have shown strong potency with IC50 values in the nanomolar range (6 nM and 22 nM), demonstrating high selectivity for DYRK1A over other related kinases. researchgate.net
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The quinoline scaffold has been successfully incorporated into the design of antitubulin agents that inhibit microtubule polymerization. While direct studies on this compound itself are not prominent, related 2-phenyl-4-quinolones have been evaluated as antimitotic agents that interact with tubulin. Certain quinoline-containing analogues of Combretastatin A-4 (a potent natural tubulin inhibitor) have demonstrated significantly enhanced anti-tubulin activity, highlighting the potential of the quinoline moiety in this therapeutic area. mdpi.com The development of these compounds provides valuable tools for modulating cellular pathways dependent on microtubule dynamics.
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a critical target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) prevent the integration of viral DNA into the host genome. The quinolin-4-one core is a key structural feature in many potent INSTIs. Research into multi-substituted quinolines has shown that halogen substitutions at the 6- or 8-position can significantly impact antiviral properties. Specifically, a 6-bromo substitution was found to confer better antiviral activity, suggesting that a 6-iodo group could also be favorable for inhibiting the HIV-1 integrase strand transfer process.
Utilization as Precursors in the Total Synthesis of Complex Natural Products and Alkaloids
The quinolin-4-one skeleton is a valuable building block in the synthesis of complex natural products, particularly alkaloids found in the Rutaceae plant family. These alkaloids often exhibit significant biological properties. Dihydroquinolin-4-ones serve as convenient common precursors for the efficient, metal-free total synthesis of alkaloids like Dubamine and Graveoline. The synthesis typically involves a sequence of intramolecular cyclization, oxidation/aromatization, N-methylation, and oxidative C-C bond formation, showcasing the versatility of the quinolin-4-one precursor in constructing intricate molecular architectures.
Research into Antimicrobial Activity (in vitro screening against bacterial and fungal strains, impact on microbial adhesion)
Derivatives of 6-iodo-quinoline have been synthesized and evaluated for their antimicrobial properties. In one study, a library of 6-iodo-substituted carboxy-quinolines was screened against various microbial strains. mdpi.com
The findings from in vitro screening revealed that these compounds exhibited notable activity against the Gram-positive bacterium Staphylococcus epidermidis and the yeast Candida parapsilosis. mdpi.com However, they showed no effect against the Gram-negative bacterium Klebsiella pneumoniae, likely due to the bacterium's specific outer membrane structure. mdpi.com
| Microbial Strain | Activity Level | Key Findings |
|---|---|---|
| Staphylococcus epidermidis (Gram-positive bacteria) | Active | All tested compounds showed antibacterial effects. mdpi.com |
| Klebsiella pneumoniae (Gram-negative bacteria) | Inactive | No effect observed, likely due to the bacterial outer membrane. mdpi.com |
| Candida parapsilosis (Yeast) | Varying Activity | Compounds showed different degrees of antifungal action. mdpi.com |
Furthermore, the study investigated the impact of these iodo-quinoline derivatives on microbial adhesion, which is the critical first step in biofilm formation. mdpi.com The results indicated that the majority of the synthesized compounds were effective in preventing the adherence of S. epidermidis cells, suggesting their potential to inhibit biofilm development. mdpi.com These findings position carboxy-quinoline derivatives bearing an iodine atom as promising scaffolds for the development of new antimicrobial agents. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies in the Context of Antimicrobial Properties
The quinolin-4-one scaffold is a well-established pharmacophore in the development of antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics. The substitution pattern on this heterocyclic system plays a crucial role in determining the spectrum and potency of its antimicrobial activity. The presence of a halogen atom at the C-6 position is a key feature of many potent quinolone antibacterials, with fluorine being the most common. However, research into other halogens, such as iodine, at this position has revealed interesting structure-activity relationships (SAR).
Studies on derivatives of the 6-iodo-quinolin-4-one core have provided valuable insights into how modifications to the molecule affect its antimicrobial properties. While comprehensive SAR studies focusing exclusively on this compound are limited, research on related structures, such as 6-iodo-substituted carboxy-quinolines, offers significant understanding.
A study involving a library of 6-iodo-substituted carboxy-quinolines, synthesized through a one-pot, three-component method, demonstrated that these compounds exhibit notable antimicrobial activity, particularly against Gram-positive bacteria and fungi. nih.gov The insertion of an iodine atom into the quinoline scaffold is suggested to enhance antimicrobial activity, a trend that has been observed in other organic molecules, especially against Staphylococcus aureus. nih.gov
The investigation into these 6-iodo-quinoline derivatives revealed that all tested compounds showed antibacterial effects against Staphylococcus epidermidis and varying levels of antifungal activity against Candida parapsilosis. nih.gov However, they were found to be inactive against the Gram-negative bacterium Klebsiella pneumoniae, which may be attributed to the specific outer membrane structure of Gram-negative bacteria that can prevent the compounds from reaching their intracellular targets. nih.gov
The nature of the substituent at the C-2 position of the 6-iodo-quinoline ring was found to significantly influence the antimicrobial potency. The SAR of these compounds indicated that different radicals attached to the basic structure led to varying degrees of antibacterial and antifungal action. nih.gov For instance, the presence of a bromophenyl group (-C₆H₄Br) at the C-2 position resulted in the highest antibacterial activity against S. epidermidis among the tested quinoline derivatives. nih.gov Conversely, a chlorophenyl group (-C₆H₄Cl) at the same position showed slightly lower activity. nih.gov
The data from these studies underscores the importance of the substituent at the C-2 position in modulating the antimicrobial activity of the 6-iodo-quinoline scaffold. The electronic and steric properties of these substituents are critical in the interaction with microbial targets.
Below is an interactive data table summarizing the structure-activity relationship findings for a series of 6-iodo-2-phenyl-quinoline-4-carboxylic acid derivatives against S. epidermidis.
| Compound ID | C-2 Substituent | Relative Antibacterial Activity against S. epidermidis |
| 4d | -C₆H₄Br | Highest |
| 4c | -C₆H₄Cl | High |
| 4e | -C₆H₄F | Moderate to High |
| 4t | Not Specified | Moderate |
| 4b | -C₆H₅ | Moderate |
| 4s | Not Specified | Moderate |
| 4f | Not Specified | Moderate |
| 7 | Basic Structure | Lower |
| 4a | Not Specified | Lower |
| 4i | Not Specified | Lower |
Note: The table is based on the qualitative ranking of activity reported in the cited literature. The "Basic Structure" refers to a reference compound in the study. The specific structures for all compound IDs were not detailed in the source.
These findings suggest that carboxy-quinoline derivatives bearing an iodine atom at the C-6 position are a promising scaffold for the development of novel antimicrobial agents. nih.gov Further research focusing on the this compound core, without the C-4 carboxyl group, and systematic modification at other positions, is warranted to fully elucidate its SAR and potential as a lead structure in antimicrobial drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
